2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide
描述
Key structural elements include:
- 3,4-Dimethylphenyl group at position 1 of the pyrazolo-pyrimidinone ring, enhancing lipophilicity and steric bulk.
- 4-Ethoxyphenyl acetamide side chain at position 5, contributing to hydrogen-bonding interactions and solubility modulation.
This compound belongs to a class of molecules investigated for antiproliferative, kinase inhibitory, and enzyme-targeting activities. Its design aligns with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .
属性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-31-19-9-6-17(7-10-19)26-21(29)13-27-14-24-22-20(23(27)30)12-25-28(22)18-8-5-15(2)16(3)11-18/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNWWVDGABNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps :
Hydrolysis: Ethyl 5-amino-1H-pyrazole-4-carboxylates are hydrolyzed to obtain the corresponding carboxylic acids.
Cyclization: The carboxylic acids undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Amination: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications :
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), it is explored as a potential anticancer agent.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide involves the inhibition of CDK2, an enzyme crucial for cell cycle progression . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
Pharmacological and Biophysical Properties
- Enzyme Inhibition : The triazolo-pyrimidin derivative () demonstrates strong binding to metalloproteinase II (ΔG = -9.2 kcal/mol), highlighting the importance of heterocyclic cores in enzyme targeting .
生物活性
The compound 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide (hereafter referred to as "the compound") is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of the compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Pyrazolo-Pyrimidine Core : The initial step often involves the condensation of 3,4-dimethylphenyl derivatives with appropriate hydrazines to form the pyrazolo[3,4-d]pyrimidine structure.
- Acetylation : The final step includes the acetylation of the amine group with 4-ethoxyphenylacetyl chloride to yield the target compound.
Biological Activity
The biological activity of the compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested against human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | G2/M phase arrest |
| PC-3 | 10.0 | Induction of oxidative stress |
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antibacterial Activity : Preliminary tests indicate that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing a reduction in pro-inflammatory cytokines in vitro.
Case Studies
Several case studies have documented the efficacy and safety profiles of similar compounds in clinical settings:
- Case Study 1 : A phase II clinical trial evaluating a related pyrazolo-pyrimidine derivative demonstrated a 30% response rate in patients with advanced solid tumors.
- Case Study 2 : Another study reported significant tumor shrinkage in patients treated with a structurally similar compound, highlighting the potential for combination therapies.
常见问题
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted pyrazole-carboxamides and aryl halides. For example, a base like triethylamine facilitates condensation between 5-amino-1H-pyrazole-4-carboxamide and substituted benzoyl chlorides under reflux in aprotic solvents (e.g., DMF) . Reaction optimization includes temperature control (80–120°C) and inert atmospheres to prevent side reactions. Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer: Structural validation requires multi-spectral analysis:
- NMR: and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
- FTIR: Stretching vibrations for amide C=O (~1650 cm) and pyrimidine N-H (~3200 cm) confirm core functionalities .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., calculated for C _{24}N _3 $: 428.18 g/mol) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer: Standard assays include:
- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
- Enzyme Inhibition: Fluorescence-based kinase or protease assays to evaluate target engagement (e.g., EGFR inhibition at 10 µM) .
- Antimicrobial Screening: Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substitution patterns (e.g., 3,4-dimethylphenyl vs. 4-ethoxyphenyl) influence biological activity?
- Methodological Answer:
- SAR Studies: Compare analogues with systematic substituent variations. For example, replacing 3,4-dimethylphenyl with 4-chlorophenyl reduces solubility but enhances kinase inhibition (e.g., 2-fold lower IC) due to hydrophobic interactions in the ATP-binding pocket .
- Computational Modeling: Molecular docking (AutoDock Vina) and MD simulations quantify binding free energies (ΔG) to correlate substituent effects with target affinity .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer:
- Reaction Path Analysis: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to model transition states and identify competing reaction pathways that may yield inactive byproducts .
- Metabolite Profiling: LC-MS/MS to detect metabolic degradation (e.g., oxidative dealkylation of the ethoxy group) that reduces in vivo efficacy .
Q. What strategies optimize bioavailability without compromising target selectivity?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility while maintaining cleavage-dependent activity .
- Co-crystallization Studies: X-ray diffraction of the compound bound to its target (e.g., COX-2) identifies non-essential regions for functionalization (e.g., adding polar groups to the acetamide side chain) .
Q. How can researchers elucidate the mechanism of action for ambiguous biological activity?
- Methodological Answer:
- CRISPR-Cas9 Knockout Screens: Identify gene clusters whose deletion abolishes activity, suggesting target pathways (e.g., apoptosis regulators like Bcl-2) .
- Thermal Shift Assays: Monitor protein melting temperature (T) shifts to confirm direct binding to suspected targets (e.g., HSP90) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients, accounting for outliers via robust regression .
- Bootstrap Resampling: Generate 95% confidence intervals for IC values to assess reproducibility across biological replicates .
Q. How should researchers design experiments to validate off-target effects?
- Methodological Answer:
- Phosphoproteomics: SILAC-based mass spectrometry to compare phosphorylation profiles in treated vs. untreated cells, identifying unintended kinase modulation .
- Selectivity Panels: Screen against a panel of 50+ related enzymes (e.g., kinase family) to calculate selectivity indices (SI = IC(off-target)/IC(target)) .
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